molecular formula C17H17N3O3S B2560196 N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea CAS No. 343374-97-0

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea

Cat. No.: B2560196
CAS No.: 343374-97-0
M. Wt: 343.4
InChI Key: ZNXGSODWLRSTAP-UHFFFAOYSA-N
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Description

N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea (CAS 343374-97-0) is a thiourea derivative with the molecular formula C17H17N3O3S and a molecular weight of 343.4 g/mol. This chemical reagent is provided for research applications and is strictly for Research Use Only; it is not intended for human or veterinary diagnostic or therapeutic applications. Thiourea derivatives are an important class of organosulfur compounds in medicinal chemistry, recognized for their diverse biological potential. Research into analogous compounds highlights a growing interest in thiourea-based structures for probing complex biological pathways. Specifically, studies on similar molecules indicate that the thiourea core is a scaffold of interest in investigations related to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress . Furthermore, such derivatives are being explored in multidisciplinary research for targeting neurodegenerative diseases, where dual-acting molecules with MAO-B inhibitory and NRF2 induction properties are considered a promising therapeutic strategy . The compound is offered with a typical purity of 95.00% and is available for supply in various milligram quantities. Researchers are advised to consult the safety data sheet and handle this product in a suitably controlled laboratory environment.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-21-14-7-5-4-6-12(14)19-17(24)20-13-9-16(23-3)15(22-2)8-11(13)10-18/h4-9H,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXGSODWLRSTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-cyano-4,5-dimethoxyaniline in an appropriate solvent.
  • Add 2-methoxyphenyl isothiocyanate to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups, along with the thiourea linkage, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Features/Applications
N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea (Target) C₁₇H₁₇N₃O₃S 2-Cyano, 4,5-dimethoxy (Aryl 1); 2-methoxy (Aryl 2) 343.4 High polarity due to –CN and –OCH₃; potential sensor applications inferred from analogs .
N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea C₁₅H₁₆N₂OS 2-Methoxy (Aryl 1); 2-methyl (Aryl 2) 272.4 Forms regioisomers (1 and 2) due to methyl substitution; used in heterocyclic synthesis .
N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea C₁₈H₁₈ClN₂O₃S 3-Chloro-4-ethoxybenzoyl (Acyl); 2-methoxy (Aryl) 392.9 Acylthiourea with strong H-bonding; structural similarity in crystal packing .
N-Benzoyl-N′-4-cyanophenyl thiourea C₁₅H₁₁N₃O₂S Benzoyl (Acyl); 4-cyano (Aryl) 313.3 Electroactive (–CN and –NO₂ groups); cyclic voltammetry shows distinct reduction peaks .

Key Observations :

Substituent Position and Electronic Effects: The target compound’s 2-cyano-4,5-dimethoxyphenyl group introduces strong electron-withdrawing (–CN) and electron-donating (–OCH₃) effects, enhancing polarity compared to analogs like the methyl-substituted compound in . Acyl vs. Aryl Thioureas: Acylthioureas (e.g., ) exhibit planar conformations due to conjugation between the acyl and thiourea groups, whereas aryl thioureas (e.g., target compound) may have twisted geometries affecting packing and solubility.

Biological and Chemical Properties: Electrochemical Behavior: The –CN group in the target compound and N-Benzoyl-N′-4-cyanophenyl thiourea enables redox activity, suggesting utility in electrochemical sensors. Regioisomerism: Unlike the methyl-substituted analog , the target’s bulky dimethoxy and cyano groups may hinder isomer formation but improve thermal stability.

Crystallographic Comparisons :

  • The target compound’s crystal structure is expected to resemble benzoylthiourea derivatives , with intermolecular H-bonding (N–H···S and C=O···H) stabilizing the lattice. However, the absence of an acyl group may reduce planarity compared to .

Biological Activity

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea is a synthetic organic compound belonging to the thiourea class, which is recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O3S
  • CAS Number : 692287-64-2

The compound features a thiourea moiety which is critical for its biological interactions. The presence of cyano and methoxy groups may enhance its reactivity and binding affinity to biological targets.

The mechanism of action of thiourea derivatives typically involves interactions with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : Thioureas can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activities, affecting cellular signaling.
  • Redox Reactions : The thiourea group can participate in redox reactions, influencing oxidative stress within cells.

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study reported IC50 values ranging from 7 to 20 µM for similar thiourea derivatives against breast and pancreatic cancer cells. This suggests that the compound may effectively target specific molecular pathways involved in cancer progression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)14Induces apoptosis via cell cycle arrest
PANC-1 (Pancreatic)10Inhibits angiogenesis and alters signaling

2. Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial activity against various pathogens.

  • Research Findings : In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

3. Anti-inflammatory Effects

Thioureas are also recognized for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation-related signaling pathways.

  • Case Study : A study highlighted that thiourea derivatives could significantly reduce levels of TNF-alpha and IL-6 in treated cells, indicating their potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyphenyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition of substituted phenyl isothiocyanates to amines. For example, reaction conditions involving equimolar ratios of 2-methoxyphenylamine and 2-cyano-4,5-dimethoxyphenyl isothiocyanate in anhydrous THF under nitrogen at 60°C for 12 hours yield optimal results. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Optimization includes monitoring pH (neutral to slightly basic) and avoiding moisture to prevent hydrolysis of the thiourea moiety .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this thiourea derivative?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) critical for understanding stability and reactivity. Example: A similar thiourea derivative showed a planar thiourea core with dihedral angles between aromatic rings influencing conjugation .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy and cyano groups) and hydrogen-bonding networks. Deuterated DMSO is preferred for solubility .
  • FT-IR : Validates the presence of thiourea C=S stretching (~1250–1350 cm1^{-1}) and cyano group absorption (~2200 cm1^{-1}) .

Q. How can researchers assess the preliminary biological activity of this compound, such as antioxidant or enzyme inhibition properties?

  • Methodological Answer :

  • Antioxidant assays : Use DPPH radical scavenging (IC50_{50} determination) and FRAP assays. Compare activity to standards like ascorbic acid. Note that electron-withdrawing groups (e.g., cyano) may reduce activity compared to electron-donating substituents .
  • Enzyme inhibition : For targets like tyrosinase or acetylcholinesterase, employ spectrophotometric assays with L-DOPA or acetylthiocholine substrates. Include positive controls (e.g., kojic acid) and validate via Lineweaver-Burk plots to discern competitive/non-competitive inhibition .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assays for this compound?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate antioxidant results using DPPH, ABTS, and ORAC assays to account for radical-specific reactivity.
  • Dose-response curves : Ensure linearity and calculate Hill slopes to detect cooperative effects or assay interference.
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy groups) to isolate substituent-specific effects. Contradictions in enzyme inhibition may arise from assay pH or co-solvents affecting thiourea tautomerism .

Q. How can molecular docking and dynamics simulations elucidate the interaction between this thiourea derivative and target enzymes/receptors?

  • Methodological Answer :

  • Docking software (AutoDock Vina, Schrödinger) : Parameterize the thiourea’s sulfur atom for polar interactions with catalytic residues (e.g., 5-HT2A_{2A} receptor histidines). Validate poses using RMSD clustering.
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability of hydrogen bonds (e.g., between thiourea and Asp155 in 5-HT2A_{2A}). Compare binding free energies (MM-PBSA) to experimental IC50_{50} values .

Q. What advanced analytical methods are recommended for studying the metabolism and pharmacokinetics of this compound in biological systems?

  • Methodological Answer :

  • LC-HRMS/MS : Identify phase I metabolites (e.g., demethylation of methoxy groups) in rat liver microsomes. Use isotopic labeling (e.g., 13^{13}C-cyano) to track metabolic pathways.
  • Pharmacokinetic profiling : Administer the compound intravenously/orally in rodent models, and quantify plasma levels via LC-MS/MS. Calculate AUC, t1/2t_{1/2}, and bioavailability. Note that thiourea derivatives often exhibit rapid clearance due to hepatic glucuronidation .

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